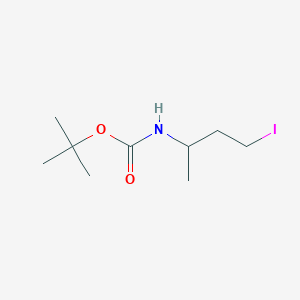

tert-ブチル N-(4-ヨードブタン-2-イル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18INO2. It is a derivative of carbamic acid and is often used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group.

科学的研究の応用

Chemical Synthesis

Protecting Group for Amines

- Tert-butyl N-(4-iodobutan-2-yl)carbamate is commonly employed as a protecting group for amines in peptide synthesis. The carbamate functional group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine without undesired side reactions .

Intermediate in Organic Reactions

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. The iodine atom enhances its reactivity, facilitating nucleophilic substitutions and other transformations that are crucial in organic synthesis .

Biological Applications

Modification of Biomolecules

- In biological research, tert-butyl N-(4-iodobutan-2-yl)carbamate is utilized to modify biomolecules, aiding in the study of protein interactions and functions. The introduction of iodine can influence the biomolecular interactions due to its electronegativity and steric effects .

Potential Drug Development

- The compound is being investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients upon metabolic activation. This property is particularly relevant in designing drugs with improved bioavailability and reduced side effects.

Industrial Applications

Production of Specialty Chemicals

- Tert-butyl N-(4-iodobutan-2-yl)carbamate finds applications in the production of specialty chemicals and materials. Its ability to act as a reactive intermediate allows for the synthesis of various industrially relevant compounds .

Case Study 1: Synthesis of Alkaloids

In a study focused on synthesizing phenanthropiperidine alkaloids, tert-butyl N-(4-iodobutan-2-yl)carbamate was used as a key intermediate. The compound facilitated the formation of complex nitrogen-containing heterocycles through palladium-catalyzed reactions, demonstrating its utility in constructing biologically active molecules .

Case Study 2: Enzyme Inhibition Studies

Research has shown that carbamate derivatives similar to tert-butyl N-(4-iodobutan-2-yl)carbamate exhibit significant enzyme inhibition properties. For instance, compounds with structural similarities have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. These studies suggest that modifications to the carbamate structure can enhance binding affinity and selectivity towards CDKs .

Summary Table of Applications

| Application Area | Specific Use | Notable Features |

|---|---|---|

| Chemical Synthesis | Protecting group for amines | Selectively removable under mild conditions |

| Organic Reactions | Intermediate for complex organic molecules | Enhanced reactivity due to iodine |

| Biological Research | Modification of biomolecules | Influences protein interactions |

| Drug Development | Potential prodrug for pharmaceuticals | Improved bioavailability |

| Industrial Production | Specialty chemicals and materials | Versatile reactive intermediate |

作用機序

Mode of Action

The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .

Biochemical Pathways

Carbamates are generally involved in a variety of biochemical processes, and the iodine atom could potentially influence the compound’s interaction with these pathways .

Result of Action

The compound’s effects would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl N-(4-iodobutan-2-yl)carbamate interacts with its targets and its overall stability .

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl N-(4-iodobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobutan-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-butyl N-(4-iodobutan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

Tert-butyl N-(4-iodobutan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of carbamate derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Reduction: Formation of primary amines.

Oxidation: Formation of carbamate derivatives with various functional groups.

類似化合物との比較

Similar Compounds

- Tert-butyl N-(4-bromobutan-2-yl)carbamate

- Tert-butyl N-(4-chlorobutan-2-yl)carbamate

- Tert-butyl N-(4-fluorobutan-2-yl)carbamate

Uniqueness

Tert-butyl N-(4-iodobutan-2-yl)carbamate is unique due to the presence of the iodine atom, which provides greater reactivity and versatility in substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This makes it particularly useful in synthetic applications where selective functionalization is required .

生物活性

Tert-butyl N-(4-iodobutan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(4-iodobutan-2-yl)carbamate is C11H16INO2. The compound features a tert-butyl group, an iodine substituent on a butan-2-yl chain, and a carbamate functional group. Its structural characteristics contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 303.40 g/mol |

| Solubility | Very soluble in water |

| Log P (partition coefficient) | 1.66 |

| Toxicity | Harmful if swallowed; causes skin irritation |

Cytotoxicity and Cell Viability

Studies involving carbamates have also explored their effects on cell viability and cytotoxicity. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and subsequent cell death pathways, which may be applicable to tert-butyl N-(4-iodobutan-2-yl)carbamate .

Synthesis and Biological Evaluation

One notable study synthesized various carbamate derivatives, including those with iodine substitutions. The synthesis involved nucleophilic substitution reactions that yielded compounds with varying degrees of biological activity. The evaluation included assessing their ability to inhibit pro-inflammatory cytokines such as IL-1β in human macrophages .

Results indicated that modifications to the carbamate structure could enhance or diminish biological activity, highlighting the importance of structural optimization in drug design.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of compounds like tert-butyl N-(4-iodobutan-2-yl)carbamate. Preliminary data from related compounds suggest that they may possess favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .

特性

IUPAC Name |

tert-butyl N-(4-iodobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMDTLOXOIDRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCI)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。